WOBE437

Beschreibung

Eigenschaften

IUPAC Name |

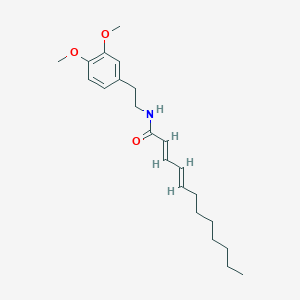

(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]dodeca-2,4-dienamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3/c1-4-5-6-7-8-9-10-11-12-13-22(24)23-17-16-19-14-15-20(25-2)21(18-19)26-3/h10-15,18H,4-9,16-17H2,1-3H3,(H,23,24)/b11-10+,13-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHLFCSEHHJQRN-AQASXUMVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=CC(=O)NCCC1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C=C/C(=O)NCCC1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WOBE437 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of WOBE437

Introduction

This compound is a pioneering compound identified as a potent and selective endocannabinoid reuptake inhibitor (SERI).[1][2] It represents a novel class of modulators of the endocannabinoid system (ECS) that function by mildly and selectively increasing the levels of the two primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), through a self-limiting mechanism.[1][2][3] Unlike direct CB1 receptor agonists or inhibitors of endocannabinoid-degrading enzymes, this compound's unique mode of action avoids significant alteration of the classic cannabinoid tetrad (catalepsy, hypothermia, motor coordination, and antinociception), and prolonged use does not lead to CB1 receptor desensitization.[1][3] Preclinical studies have demonstrated its therapeutic potential, showing analgesic, anxiolytic, anti-inflammatory, and muscle relaxant effects.[1][2][3]

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the cellular reuptake of the endocannabinoids AEA and 2-AG.[4] Although the precise molecular transporter responsible for endocannabinoid reuptake remains to be fully elucidated, this compound has been shown to potently block this process, leading to a moderate and sustained elevation of extracellular endocannabinoid levels.[5][6] This elevation in AEA and 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2) and other related receptors like PPARγ and TRPV1, thereby mediating the compound's diverse pharmacological effects.[1][5] This indirect, modulatory approach contrasts with direct-acting cannabinoids, offering a more nuanced and potentially safer therapeutic profile.[1]

Signaling Pathway

The increased extracellular concentrations of AEA and 2-AG resulting from this compound's action lead to the activation of downstream signaling pathways primarily through CB1 and CB2 receptors. In the context of neuroinflammation and multiple sclerosis models, this activation has been shown to reduce the infiltration of pathogenic T cells (CD4+IFNγ+IL-17+ and CD8+IFNγ+IL-17+) into the central nervous system (CNS).[1]

References

- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]

- 6. pnas.org [pnas.org]

WOBE437: A Technical Whitepaper on a Novel Selective Endocannabinoid Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) represents a pivotal signaling network in human physiology, influencing processes ranging from neurotransmission and inflammation to pain perception and mood. The termination of endocannabinoid signaling, primarily mediated by anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), occurs via cellular reuptake followed by enzymatic degradation. Pharmacological inhibition of this reuptake process offers a therapeutic strategy to enhance endogenous cannabinoid tone with spatial and temporal precision. This document provides a comprehensive technical overview of WOBE437, a potent and selective endocannabinoid reuptake inhibitor (SERI). We detail its pharmacological profile, mechanism of action, experimental validation, and potential therapeutic applications, presenting a critical synthesis of current research for scientific and drug development professionals.

Introduction to Endocannabinoid Transport

The lipophilic nature of endocannabinoids allows them to traverse cellular membranes, but evidence points towards a facilitated diffusion process rather than simple passive diffusion for their cellular uptake.[1][2][3][4] This process is thought to be mediated by a yet-to-be-fully-characterized endocannabinoid membrane transporter (EMT).[2] Once inside the cell, endocannabinoids are chaperoned by intracellular carrier proteins, such as fatty acid-binding proteins (FABPs) and heat shock proteins (Hsp70s), to their degrading enzymes, primarily fatty acid amide hydrolase (FAAH) for AEA and monoacylglycerol lipase (B570770) (MAGL) for 2-AG.[1][5]

The development of selective inhibitors for the reuptake process has been challenging. Many early compounds suffered from poor bioavailability and a lack of selectivity, often co-inhibiting FAAH.[6][7] this compound emerged from a focused drug discovery effort as a potent and selective tool to investigate the role of endocannabinoid transport and as a potential therapeutic lead.[6][8]

This compound: Pharmacological Profile

This compound, chemically defined as (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]dodeca-2,4-dienamide, is a natural product-derived small molecule.[6][9] It was identified from a library of synthetic analogues based on a scaffold from the plant Echinacea purpurea.[6][8]

Potency and Selectivity

This compound is a highly potent inhibitor of both AEA and 2-AG cellular uptake.[6][10] A key feature of this compound is its selectivity; it does not significantly inhibit the primary endocannabinoid degrading enzymes, FAAH and MAGL, at concentrations where it effectively blocks reuptake.[11][12] This selectivity allows for the specific potentiation of endocannabinoid signaling without the broader lipidome alterations associated with FAAH or MAGL inhibitors.[6]

Table 1: In Vitro Potency and Selectivity of this compound

| Assay | Cell Line / System | Parameter | Value | Reference |

|---|---|---|---|---|

| AEA Uptake Inhibition | U937 Cells | IC₅₀ | 10 ± 8 nM | [6][12] |

| AEA Uptake Inhibition | Neuro2a Cells | IC₅₀ | ~10 nM | [6] |

| 2-AG Uptake Inhibition | U937 Cells | IC₅₀ | ~10 nM | [6] |

| FAAH Inhibition | Cellular Homogenates | IC₅₀ | > 100 µM | [12] |

| MAGL Inhibition | Rodent Brain Homogenates | IC₅₀ | > 100 µM | [12] |

| CB₁ Receptor Binding | CHO-K1 hCB₁ Membranes | Ki | > 10 µM | [12] |

| CB₂ Receptor Binding | CHO-K1 hCB₂ Membranes | Ki | > 10 µM |[12] |

Note: A 2022 study presented conflicting data, suggesting that in Neuro-2a cells, this compound increased AEA uptake and reduced cellular N-acylethanolamine (NAE) levels. The authors identified potential off-targets, including SCCPDH, VAT1, and FECH, which warrants further investigation into its mechanism in different cellular contexts.[13][14]

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties, including oral bioavailability and brain penetrance, which are critical for its utility as a pharmacological tool and potential therapeutic agent.[7][10]

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Dose & Route | Matrix | Value | Time Point | Reference |

|---|---|---|---|---|---|

| Cₘₐₓ | 50 mg/kg, p.o. | Plasma | ~2000 pmol/mL | ≤20 min | [7][10] |

| Cₘₐₓ | 50 mg/kg, p.o. | Brain | ~500 pmol/g | ≤20 min | [7][10] |

| Tₘₐₓ | 50 mg/kg, p.o. | Plasma & Brain | ≤20 min | - | [7][10] |

| Brain Clearance | 50 mg/kg, p.o. | Brain | Cleared after ~180 min | - | [7][10] |

| Cbrain/Cplasma (Kₚ) | 10 mg/kg, i.p. | - | 1.9 | 30 and 60 min | [6] |

| Peak Brain Conc. | 10 mg/kg, i.p. | Brain | 780 ± 267 nM | 30 min |[6] |

Mechanism of Action

This compound acts as an indirect agonist of cannabinoid receptors. By blocking the reuptake of AEA and 2-AG from the synaptic cleft, it increases the concentration and residence time of these endocannabinoids, leading to enhanced activation of CB₁ and CB₂ receptors.[6][11] This self-limiting mode of action mildly elevates endocannabinoid levels, avoiding the overflow and subsequent receptor desensitization that can occur with direct agonists or inhibitors of degrading enzymes.[11][15]

The pharmacological effects of this compound are demonstrably reversed by cannabinoid receptor antagonists, confirming its mechanism of action is dependent on the integrity of the ECS.[6][11] In different pathological models, its effects have been shown to be mediated by CB₁, CB₂, and even other receptors like PPARγ, reflecting the polypharmacological nature of the endocannabinoids themselves.[10][16]

Figure 1. This compound inhibits the reuptake of endocannabinoids into the postsynaptic neuron.

Preclinical Efficacy

This compound has been evaluated in numerous preclinical models, demonstrating a wide range of therapeutic potential.

-

Pain and Inflammation: In models of acute and chronic inflammatory pain, this compound produced significant analgesic and anti-inflammatory effects.[6][10] For instance, a 10 mg/kg dose attenuated allodynia and edema in a mouse model of monoarthritis.[10] These effects were reversed by antagonists for CB₁, CB₂, and PPARγ receptors, highlighting a complex, multi-receptor mechanism.[10][16]

-

Anxiety: The compound exerted anxiolytic effects in relevant mouse behavioral models.[6][11]

-

Neuroinflammation and Multiple Sclerosis: In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, chronic administration of this compound (10 mg/kg) significantly reduced disease severity, decreased immune cell infiltration into the CNS, and accelerated recovery.[11][15][17] These beneficial effects were mediated by both CB₁ and CB₂ receptors and were achieved without causing CB₁ receptor desensitization.[11][15]

-

Cannabinoid Tetrad: In mice, a 10 mg/kg intraperitoneal dose of this compound induced a moderate but complete "tetrad" response (analgesia, hypolocomotion, hypothermia, and catalepsy), which is a hallmark of CB₁ receptor activation in the brain.[6] The effects were less pronounced than direct CB₁ agonists like WIN55,212-2.[6]

Experimental Protocols

The characterization of this compound involved a series of established in vitro and in vivo assays. Below are generalized methodologies for key experiments.

In Vitro Endocannabinoid Uptake Assay

This assay measures the ability of a compound to inhibit the cellular uptake of radiolabeled endocannabinoids.

-

Cell Culture: Human U937 or mouse Neuro2a cells are cultured under standard conditions.

-

Pre-incubation: Cells are harvested, washed, and pre-incubated with either vehicle or varying concentrations of this compound for a defined period (e.g., 10 minutes) in a serum-free medium.

-

Uptake Initiation: Radiolabeled endocannabinoid (e.g., [³H]-AEA) is added to the cell suspension to initiate uptake.

-

Uptake Termination: After a short incubation period (e.g., 5-15 minutes), the uptake is rapidly terminated by washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The percentage of uptake inhibition is calculated relative to vehicle-treated controls, and IC₅₀ values are determined using non-linear regression analysis.

Figure 2. Experimental workflow for the in vitro endocannabinoid uptake assay.

In Vivo Pharmacokinetic Study

This protocol determines the absorption, distribution, and clearance of this compound in an animal model.

-

Animal Model: Male C57BL6/J or BALB/c mice are used.

-

Compound Administration: this compound is administered via the desired route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]) at a specific dose.

-

Sample Collection: At predetermined time points post-administration (e.g., 5, 15, 30, 60, 180 minutes), animals are euthanized. Blood (for plasma) and tissues (e.g., brain, liver, spleen) are collected.

-

Sample Processing: Tissues are homogenized, and both plasma and tissue homogenates undergo solid-phase or liquid-liquid extraction to isolate the drug.

-

Quantification: The concentration of this compound in the processed samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and clearance rate are calculated from the concentration-time data.

Mouse Model of Inflammatory Pain (CFA-Induced Monoarthritis)

This model assesses the anti-allodynic and anti-inflammatory effects of a compound.

-

Induction of Arthritis: Chronic inflammation is induced by an intra-articular injection of Complete Freund's Adjuvant (CFA) into the knee joint of a mouse.

-

Treatment: Following the development of arthritis, mice are treated with this compound (e.g., 10 mg/kg, i.p.) or vehicle, often for several consecutive days.

-

Assessment of Allodynia: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold is recorded.

-

Assessment of Edema: Inflammation-induced swelling is quantified by measuring the knee joint diameter with a digital caliper.

-

Receptor Blockade (Optional): To determine the mechanism, separate cohorts can be pre-treated with receptor antagonists (e.g., rimonabant (B1662492) for CB₁, AM630 for CB₂) before this compound administration.

-

Data Analysis: Statistical comparison of withdrawal thresholds and knee diameters between treatment groups is performed (e.g., using ANOVA).

Synthesis Overview

This compound is synthesized through a multi-step process. A key step involves a Horner-Wadsworth-Emmons reaction to create the dodeca-2,4-dienoic acid backbone, which is then coupled with 2-(3,4-dimethoxyphenyl)ethan-1-amine via a peptide coupling reaction to yield the final product.[13][14] This synthetic route has also been adapted to create analogues for structure-activity relationship (SAR) studies and to generate photoaffinity probes like RX-055 for target identification.[6][9]

Conclusion and Future Directions

This compound is a pioneering selective endocannabinoid reuptake inhibitor that has proven invaluable for probing the function of the endocannabinoid transport system. Its favorable profile, combining high potency, selectivity over metabolic enzymes, oral bioavailability, and brain penetrance, has enabled the validation of SERIs as a viable therapeutic concept. Preclinical data strongly support its potential in treating conditions involving dysfunctional endocannabinoid signaling, such as chronic pain, anxiety, and neuroinflammatory disorders like multiple sclerosis.[11][16][18]

However, the recent report suggesting a paradoxical increase in AEA uptake in Neuro-2a cells and the identification of potential off-targets highlights the complexity of endocannabinoid transport and the need for further mechanistic elucidation.[13] Future research should focus on:

-

Target Deconvolution: Unambiguously identifying the molecular transporter(s) with which this compound interacts.

-

Context-Dependent Effects: Investigating why its effects on endocannabinoid uptake may differ between cell types.

-

Therapeutic Development: Advancing this compound or optimized analogues towards clinical evaluation for inflammatory and neurological diseases.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. Transport of endocannabinoids across the plasma membrane and within the cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Endocannabinoid Transport in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocannabinoid transporter - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Biological Evaluation of Endocannabinoid Uptake Inhibitors Derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]

- 11. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of WOBE437: A Selective Kinase Inhibitor

Disclaimer: WOBE437 is a hypothetical compound. The following profile is a representative example created to demonstrate a technical guide format and is not based on real-world data.

Introduction

This compound is a novel, ATP-competitive, small molecule inhibitor designed for high-potency and selective targeting of Kinase X (KX), a serine/threonine kinase implicated in the pathogenesis of autoimmune disorders. Overexpression and constitutive activation of KX are known to drive pro-inflammatory cytokine production through the KX-MAPK signaling cascade. This compound was developed to specifically interrupt this pathway, offering a potential therapeutic intervention. This document outlines the comprehensive pharmacological profile of this compound, detailing its in vitro and in vivo properties, and the methodologies used for its characterization.

In Vitro Pharmacology

Kinase Inhibitory Potency and Selectivity

This compound demonstrates potent, single-digit nanomolar inhibition of the target kinase, KX. To assess its selectivity, the compound was profiled against a panel of 300 related and unrelated kinases at a concentration of 1 µM.

Table 1: In Vitro Potency and Selectivity of this compound

| Kinase Target | IC50 (nM) | Binding Affinity (Ki, nM) | % Inhibition @ 1 µM |

|---|---|---|---|

| KX (Target) | 4.2 | 2.8 | 98% |

| Kinase Y (Family) | 850 | 620 | 55% |

| Kinase Z (Family) | > 10,000 | > 8,000 | < 10% |

| PKA | > 20,000 | > 15,000 | < 5% |

| CDK2 | > 20,000 | > 15,000 | < 5% |

Cellular Activity

The inhibitory activity of this compound was confirmed in a cellular context using a human T-cell line (Jurkat) known to express the KX-MAPK pathway. Cellular potency was determined by measuring the inhibition of phosphorylation of the direct downstream substrate, Substrate-P.

Table 2: Cellular Potency of this compound

| Cell Line | Assay | EC50 (nM) |

|---|---|---|

| Jurkat | Substrate-P Phosphorylation | 25.6 |

| Primary T-Cells | IL-2 Production | 31.4 |

In Vivo Pharmacokinetics

A pharmacokinetic study was conducted in male BALB/c mice to determine the profile of this compound following a single administration.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½, h) | Bioavailability (F%) |

|---|---|---|---|---|---|---|

| Intravenous (IV) | 2 | 1250 | 0.1 | 1890 | 2.1 | 100% |

| Oral (PO) | 10 | 1480 | 1.0 | 7105 | 2.5 | 75% |

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

This compound acts by competitively binding to the ATP pocket of Kinase X, preventing the phosphorylation of its downstream substrate and thereby inhibiting the subsequent pro-inflammatory signaling cascade.

Experimental Workflows

The following diagrams illustrate the high-level workflows for the key in vitro assays used to characterize this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

The inhibitory activity of this compound against Kinase X was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Compound Preparation : this compound was serially diluted in 100% DMSO to create a 10-point concentration gradient, followed by an intermediate dilution in assay buffer.

-

Reaction Mixture : 5 µL of diluted compound was added to a 384-well assay plate. Subsequently, 10 µL of a solution containing recombinant human Kinase X and a biotinylated peptide substrate was added.

-

Initiation : The kinase reaction was initiated by the addition of 10 µL of ATP solution (final concentration at Km). The plate was incubated for 60 minutes at room temperature.

-

Detection : The reaction was stopped by the addition of 10 µL of a detection buffer containing a Europium (Eu)-labeled anti-phosphoserine antibody and Streptavidin-XL665 (SA-XL665). The plate was incubated for a further 60 minutes.

-

Data Acquisition : The TR-FRET signal was read on an appropriate plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

-

Analysis : The ratio of emission signals (665/620) was used to determine the percentage of inhibition. IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic model using GraphPad Prism.

Cellular Substrate Phosphorylation Assay (ELISA)

The cellular potency of this compound was assessed by quantifying the phosphorylation of Substrate-P in Jurkat T-cells.

-

Cell Culture : Jurkat cells were seeded into 96-well plates at a density of 2 x 10^5 cells/well and serum-starved for 4 hours.

-

Compound Treatment : Cells were pre-incubated with various concentrations of this compound for 1 hour.

-

Stimulation : The KX-MAPK pathway was activated by stimulating the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 15 minutes.

-

Lysis : Cells were washed with cold PBS and lysed using a commercial lysis buffer containing protease and phosphatase inhibitors.

-

ELISA : The concentration of phosphorylated Substrate-P in the cell lysates was quantified using a sandwich ELISA kit according to the manufacturer's instructions.

-

Analysis : Absorbance was read at 450 nm. The results were normalized to the stimulated (100% activity) and unstimulated (0% activity) controls. EC50 values were determined by fitting the dose-response curve using non-linear regression.

In Vivo Pharmacokinetic Study

A pharmacokinetic study was performed in male BALB/c mice (n=3 per group).

-

Administration : One group received this compound as a single intravenous (IV) bolus dose of 2 mg/kg. A second group received a single oral (PO) gavage dose of 10 mg/kg, formulated in 0.5% methylcellulose.

-

Sampling : Blood samples (~50 µL) were collected from the tail vein at pre-determined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing K2-EDTA. Plasma was separated by centrifugation.

-

Bioanalysis : Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis : Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, were calculated using non-compartmental analysis with Phoenix WinNonlin software. Oral bioavailability (F%) was calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

An In-depth Technical Guide to the CB1 and CB2 Receptor Activity of WOBE437

For Researchers, Scientists, and Drug Development Professionals

Introduction

WOBE437 has emerged as a significant pharmacological tool for modulating the endocannabinoid system (ECS). It is the prototype of a new class of ECS modulators known as selective endocannabinoid reuptake inhibitors (SERIs).[1] Unlike direct cannabinoid receptor agonists or antagonists, this compound exerts its effects by inhibiting the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2] This action leads to a localized and moderate increase in the levels of these endocannabinoids, which in turn enhances the activation of cannabinoid receptors CB1 and CB2.[1][3] This guide provides a comprehensive overview of the indirect activity of this compound at CB1 and CB2 receptors, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound's primary mechanism is the potent and selective inhibition of endocannabinoid reuptake.[3] This leads to an accumulation of AEA and 2-AG in the synaptic cleft and surrounding tissues, thereby amplifying their effects on cannabinoid receptors. The pharmacological effects of this compound are, therefore, dependent on the presence and activity of endogenous cannabinoids and their receptors. Studies have consistently demonstrated that the in vivo effects of this compound can be attenuated or completely blocked by selective antagonists for CB1 and CB2 receptors, confirming that its mechanism of action is mediated through these receptors.[1][2][4]

Quantitative Data on the In Vivo Effects of this compound

The following tables summarize the key quantitative data from preclinical studies investigating the CB1 and CB2 receptor-mediated effects of this compound.

Table 1: In Vivo Pharmacological Effects of this compound and Receptor Mediation

| Pharmacological Effect | Animal Model | This compound Dose | Receptor(s) Involved | Antagonist Used | Outcome of Antagonist Co-administration | Reference |

| Analgesia (Acute Pain) | Mouse (Hot Plate Test) | 50 mg/kg, p.o. | CB1 | Rimonabant (B1662492) | Complete abolition of analgesic effect | [2][4][5] |

| Analgesia (Chronic Inflammatory Pain) | Mouse (CFA-induced monoarthritis) | 10 mg/kg, i.p. | CB1, CB2, PPARγ | Rimonabant, SR144528, GW9662 | Prevention of antiallodynia and anti-inflammatory effects | [2][4] |

| Anxiolytic Effects | Mouse | 3 mg/kg | CB1 | SR141716A (Rimonabant) | Blockade of anxiolytic effects | [6] |

| Anti-inflammatory Effects | Mouse | 5-10 mg/kg | CB1 | SR141716A (Rimonabant) | Blockade of anti-inflammatory effects | [6] |

| Reduction of Multiple Sclerosis Severity | Mouse (EAE model) | 10 mg/kg, i.p. | CB1 and CB2 | Rimonabant, AM630 | Partial to full inhibition of disease reduction | [1][7] |

| Muscle Relaxation | Mouse (Straub test) | 10 mg/kg | Not specified | Not specified | Induces muscle relaxation without sedation | [1][8] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Dose | Route | Value | Tissue/Fluid | Reference |

| Cmax | 50 mg/kg | p.o. | ~2000 pmol/mL | Plasma | [2][9] |

| Cmax | 50 mg/kg | p.o. | ~500 pmol/g | Brain | [2][9] |

| tmax | 50 mg/kg | p.o. | ≤20 min | Plasma and Brain | [2][9] |

| Brain Clearance | 50 mg/kg | p.o. | ~180 min | Brain | [2][9] |

Table 3: Effect of this compound on Endocannabinoid Levels

| Treatment | Tissue | Endocannabinoid | Fold Increase | Reference |

| This compound (7 days) | Total Brain | AEA and 2-AG | ~1.5 | [6] |

| This compound (in EAE model, at peak of disease) | Cerebellum | Not specified | Increased | [1][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the CB1 and CB2 receptor-mediated effects of this compound.

Hot Plate Test for Acute Analgesia

-

Objective: To assess the analgesic effect of this compound on acute thermal pain.

-

Animals: BALB/c mice.

-

Procedure:

-

Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C).

-

The latency to a nociceptive response (e.g., jumping, licking a hind paw) is recorded.

-

A cut-off time is set to prevent tissue damage.

-

This compound (e.g., 50 mg/kg) is administered orally.

-

To determine receptor involvement, a CB1 antagonist such as rimonabant (e.g., 5 mg/kg, i.p.) is administered prior to this compound.

-

Pain latency is measured at set time points after drug administration.

-

-

Endpoint: A significant increase in pain latency compared to vehicle-treated animals indicates an analgesic effect. Reversal of this effect by a CB1 antagonist demonstrates CB1 receptor mediation.[2][4][5]

Complete Freund's Adjuvant (CFA)-Induced Monoarthritis for Chronic Inflammatory Pain

-

Objective: To evaluate the efficacy of this compound in a model of chronic inflammatory pain.

-

Animals: BALB/c mice.

-

Procedure:

-

Monoarthritis is induced by injecting CFA into the paw of a mouse.

-

This induces edema and allodynia (pain in response to a normally non-painful stimulus).

-

This compound (e.g., 10 mg/kg, i.p.) is administered, either as a single dose or repetitively.

-

To investigate receptor involvement, selective antagonists for CB1 (rimonabant), CB2 (SR144528), and PPARγ (GW9662) are administered prior to this compound.

-

Allodynia is measured using von Frey filaments, and paw edema is measured with a plethysmometer.

-

-

Endpoint: A reduction in allodynia and edema in this compound-treated mice compared to vehicle controls indicates therapeutic efficacy. Blockade of these effects by specific antagonists points to the involvement of the respective receptors.[2][4]

Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis

-

Objective: To assess the therapeutic potential of this compound in a mouse model of multiple sclerosis.

-

Animals: C57BL/6 mice.

-

Procedure:

-

EAE is induced by immunization with a myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide.

-

Mice develop clinical symptoms of paralysis.

-

This compound (e.g., 10 mg/kg, i.p.) is administered daily for a specified period (e.g., 20 days).

-

To determine the role of cannabinoid receptors, selective antagonists for CB1 (rimonabant) and CB2 (AM630) are co-administered with this compound.

-

Clinical scores are recorded daily to assess disease severity.

-

-

Endpoint: A reduction in clinical scores and accelerated recovery in this compound-treated mice indicate a therapeutic benefit. Inhibition of this effect by CB1 and CB2 antagonists confirms the involvement of these receptors.[1][7]

Signaling Pathways

The therapeutic effects of this compound are initiated by the enhanced activation of CB1 and CB2 receptors by endogenous cannabinoids. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[10][11]

CB1 Receptor Signaling

CB1 receptors are predominantly expressed in the central nervous system.[10][12] Their activation leads to a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10][12]

-

Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[12] This results in a hyperpolarization of the neuron and a decrease in neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can also stimulate various MAPK pathways, including ERK1/2, p38 MAPK, and JNK, which are involved in regulating gene expression and cellular processes like proliferation and survival.[12]

Caption: CB1 Receptor Signaling Pathway Activated by this compound-Elevated Endocannabinoids.

CB2 Receptor Signaling

CB2 receptors are primarily found on immune cells, and their activation is associated with anti-inflammatory and immunomodulatory effects.[10][13] The signaling pathways are similar to CB1 but with distinct downstream consequences:

-

Inhibition of Adenylyl Cyclase: Similar to CB1, CB2 receptor activation inhibits adenylyl cyclase via Gαi/o, leading to reduced cAMP levels.[13][14]

-

Activation of MAPK Pathways: CB2 activation also stimulates MAPK pathways, which in immune cells can lead to the modulation of cytokine production and cell migration.[14][15]

-

Modulation of Immune Cell Function: The net effect of CB2 receptor signaling is a dampening of the inflammatory response, characterized by reduced pro-inflammatory cytokine release and altered immune cell trafficking.[13]

Caption: CB2 Receptor Signaling Pathway Activated by this compound-Elevated Endocannabinoids.

Experimental Workflow for Determining Receptor Mediation

The following diagram illustrates a typical experimental workflow to determine if the effects of this compound are mediated by CB1 or CB2 receptors.

Caption: Workflow for Investigating CB1/CB2 Mediation of this compound Effects.

Conclusion

This compound represents a novel approach to modulating the endocannabinoid system. Its action as a selective endocannabinoid reuptake inhibitor leads to the potentiation of endogenous cannabinoid signaling through both CB1 and CB2 receptors. This indirect mechanism of action offers the potential for therapeutic benefits in a range of conditions, including pain, inflammation, anxiety, and neurodegenerative diseases, by enhancing the natural homeostatic functions of the endocannabinoid system. The data and protocols summarized in this guide provide a solid foundation for further research and development of this promising class of compounds.

References

- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemical probes to potently and selectively inhibit endocannabinoid cellular reuptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

- 13. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 14. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 15. birchandfog.biz [birchandfog.biz]

WOBE437: A Technical Guide to a Novel Selective Endocannabinoid Reuptake Inhibitor

Abstract

WOBE437 is a potent and selective endocannabinoid reuptake inhibitor (SERI) that has demonstrated significant therapeutic potential in preclinical models of pain, anxiety, and inflammation.[1][2][3][4] As the prototype of a new class of endocannabinoid system (ECS) modulators, this compound offers a nuanced approach to augmenting endocannabinoid signaling.[2][3][4] This document provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Rationale

The discovery of this compound originated from the screening of a library of 634 analogs and derivatives based on a natural product, (2E,4E)-N-isobutylamidedodeca-2,4-dienamide, from the medicinal plant Echinacea purpurea.[1] The primary goal was to identify a potent and selective inhibitor of endocannabinoid transport, a process that terminates the signaling of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1] Unlike direct cannabinoid receptor agonists or inhibitors of endocannabinoid-degrading enzymes, a reuptake inhibitor was sought to mildly and selectively increase central endocannabinoid levels, thereby avoiding issues like receptor desensitization.[3][4] From this screening, this compound, chemically identified as N-(3,4-dimethoxyphenyl)ethyl dodeca-2E,4E-dienamide, emerged as a highly potent inhibitor of AEA uptake.[1]

Mechanism of Action

This compound functions by inhibiting the cellular reuptake of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[5] This blockage of the putative endocannabinoid membrane transporter (EMT) leads to an increase in the extracellular concentrations of these endocannabinoids, thereby enhancing their signaling through cannabinoid receptors CB1 and CB2.[1][6] This indirect agonism of cannabinoid receptors is the primary mechanism underlying the pharmacological effects of this compound.[1] It has been shown to be selective over the primary endocannabinoid degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[6]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in various cell lines, demonstrating its potency and selectivity.

| Parameter | Cell Line | Value | Reference |

| AEA Uptake Inhibition (IC50) | U937 | 10 nM | [1] |

| AEA Uptake Inhibition (EC50) | U937 | 10 ± 8 nM | [6] |

| FAAH Inhibition | - | >100-fold selectivity over uptake | [1] |

| MAGL/ABHD Inhibition | - | Selective | [6] |

| CB1 Receptor Binding (Ki) | - | > 100 µM | [6] |

| CB2 Receptor Binding (Ki) | - | 18 µM | [6] |

In Vivo Pharmacology

This compound has been evaluated in several preclinical animal models, where it has demonstrated a range of therapeutic effects.

Pharmacokinetics

Following intraperitoneal (i.p.) injection of 10 mg/kg in mice, this compound reached a peak plasma concentration of 492 ± 103 pmol/mL after 15 minutes, with a half-life of 203 minutes.[1] In the brain, the highest concentration was observed after 30 minutes (919 ± 314 pmol/g).[1] this compound is also orally bioavailable.[7][8]

Pharmacodynamics

-

Analgesic and Anti-inflammatory Effects: At doses of 5 and 10 mg/kg, this compound exhibited significant analgesic and anti-inflammatory effects in models of acute pain and endotoxemia.[1] In a mouse model of chronic inflammatory pain, this compound attenuated allodynia and edema.[5]

-

Anxiolytic Effects: At a dose of 3 mg/kg, this compound showed anxiolytic effects in mouse models of anxiety.[1]

-

Multiple Sclerosis Model: In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis), this compound treatment significantly reduced disease severity and promoted faster recovery.[2][3][4] This was associated with an increase in endocannabinoid levels in the cerebellum and a reduction in CNS-infiltrating immune cells.[3]

-

Cannabinoid Tetrad: At a dose of 10 mg/kg, this compound induced the full tetrad of cannabinoid effects (analgesia, hypolocomotion, catalepsy, and hypothermia) in mice, which were reversible by a CB1 receptor antagonist.[1][6]

Experimental Protocols

AEA Uptake Inhibition Assay

-

Cell Culture: U937 cells are cultured in an appropriate medium.

-

Assay Procedure: Cells are treated with either vehicle or varying concentrations of this compound for a specified pre-incubation time (e.g., 10 minutes). Subsequently, radiolabeled anandamide ([³H]AEA) is added to the cells. After a defined incubation period (e.g., 5-15 minutes), the uptake of [³H]AEA is terminated by washing the cells with ice-cold buffer. The amount of radioactivity inside the cells is then quantified using a scintillation counter.[8]

-

Data Analysis: The percentage of inhibition of AEA uptake is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

Acetic Acid-Induced Writhing Test (Analgesia Model)

-

Animals: BALB/c mice are used for this study.

-

Procedure: Mice are administered this compound (e.g., 5 or 10 mg/kg, i.p.) or a vehicle control. After a set period (e.g., 1 hour), a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing). The number of writhes is counted for a defined observation period (e.g., 20 minutes).[1]

-

Data Analysis: The number of writhes in the this compound-treated group is compared to the vehicle-treated group to determine the analgesic effect.

Future Directions

While this compound has shown considerable promise in preclinical studies, further research is necessary to fully elucidate its therapeutic potential. A 2022 study using a photoactivatable probe derivative of this compound identified several off-target proteins, suggesting that its mechanism of action may be more complex than initially understood.[8] Future investigations should focus on confirming these off-target interactions and their functional consequences. Additionally, long-term efficacy and safety studies in more complex animal models are warranted to support its potential transition into clinical development. The development of more selective SERIs based on the this compound scaffold also represents a promising avenue for future drug discovery efforts.

References

- 1. pnas.org [pnas.org]

- 2. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

WOBE437: A Natural Product-Derived Endocannabinoid System Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

WOBE437 is a novel, natural product-derived compound that has garnered significant interest within the scientific community for its potent modulation of the endocannabinoid system (ECS).[1][2][3] Initially identified as a highly potent and selective endocannabinoid reuptake inhibitor (SERI), this compound has demonstrated promising therapeutic potential in preclinical models of pain, inflammation, anxiety, and multiple sclerosis.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its origins, mechanism of action, pharmacokinetic profile, and preclinical efficacy. Detailed experimental protocols and a critical discussion of the current understanding of its molecular interactions are also presented to facilitate further research and development.

Introduction: A Compound Derived from Nature

This compound, chemically known as (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]dodeca-2,4-dienamide, is a synthetic analog of a natural product found in the medicinal plant Echinacea purpurea.[2] Specifically, it is based on the structure of (2E,4E)-N-isobutylamidedodeca-2,4-dienamide.[2] The development of this compound stemmed from a screening of a library of analogs designed to inhibit the cellular uptake of the endocannabinoid anandamide (B1667382) (AEA).[2]

Synthesis

The synthesis of this compound has been reported to be a three-step process.[4][5] The key steps involve a Horner-Wadsworth-Emmons reaction between (E)-dec-2-enal and ethyl 2-(diethoxyphosphoryl)acetate to form an ester, which is then saponified to the corresponding carboxylic acid.[4][5] The final step is a peptide coupling of this carboxylic acid with 2-(3,4-dimethoxyphenyl)ethan-1-amine to yield this compound.[4][5]

Mechanism of Action: An Endocannabinoid Reuptake Inhibitor

This compound is primarily characterized as a selective endocannabinoid reuptake inhibitor (SERI).[1][3][6][7] It is believed to act by blocking the transport of the main endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), across the cell membrane.[2][8] This inhibition of reuptake leads to an increase in the extracellular levels of these endocannabinoids, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other related receptors.[1][8] This "indirect agonism" is thought to have a self-limiting effect, preventing the overstimulation of cannabinoid receptors that can be associated with direct agonists.[1][3]

However, it is important to note a conflicting report that suggests this compound may, under certain experimental conditions in Neuro-2a cells, increase AEA uptake and reduce cellular levels of AEA and related N-acylethanolamines (NAEs).[4][5] This study also identified potential off-targets of this compound, including saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), and ferrochelatase (FECH).[4][5] These findings highlight the need for further investigation to fully elucidate the precise molecular mechanism of this compound.

Signaling Pathways Modulated by this compound

The elevated levels of endocannabinoids resulting from this compound treatment lead to the activation of multiple downstream signaling pathways. The effects of this compound have been shown to be mediated by cannabinoid CB1 and CB2 receptors, as well as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Transient Receptor Potential Vanilloid 1 (TRPV1).[8][9]

Caption: Proposed signaling pathway of this compound.

Preclinical Pharmacological Profile

This compound has demonstrated a range of pharmacological effects in various preclinical models.

Pharmacokinetics

This compound is orally bioavailable and can penetrate the brain.[8][10]

| Parameter | Value | Species | Administration | Dose | Reference |

| tmax (plasma) | ≤20 min | C57BL6/J mice | p.o. | 50 mg/kg | [9][11] |

| Cmax (plasma) | ~2000 pmol/mL | C57BL6/J mice | p.o. | 50 mg/kg | [9][11] |

| tmax (brain) | ≤20 min | C57BL6/J mice | p.o. | 50 mg/kg | [9][11] |

| Cmax (brain) | ~500 pmol/g | C57BL6/J mice | p.o. | 50 mg/kg | [9][11] |

| Brain Clearance | ~180 min | C57BL6/J mice | p.o. | 50 mg/kg | [9][11] |

| IC50 (AEA uptake) | 10 nM | U937 cells | - | - | [2] |

In Vivo Efficacy

-

Analgesia and Anti-inflammatory Effects: this compound has shown significant analgesic and anti-inflammatory effects in mouse models of acute and chronic inflammatory pain.[2][8][9] These effects are mediated by CB1, CB2, PPARγ, and TRPV1 receptors.[8][9] For instance, in a mouse monoarthritis pain model, the antiallodynic effect of this compound was reversed by antagonists of CB1, CB2, and PPARγ receptors.[8]

-

Anxiolytic Effects: The compound has demonstrated anxiolytic properties in mice, which are dependent on the CB1 receptor.[2][4]

-

Multiple Sclerosis Model: In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), this compound significantly reduced disease severity and promoted recovery.[1][3][6][7] This was associated with an increase in endocannabinoid levels in the cerebellum, a reduction in CNS-infiltrating immune cells, and decreased microglial proliferation.[1][3][6][7] The therapeutic effects in this model were dependent on both CB1 and CB2 receptors.[1][3]

-

Muscle Relaxation: this compound has been shown to induce muscle relaxation in a mouse model of spasticity without causing the sedative effects typically associated with CB1 receptor agonists.[1][3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Anandamide Uptake Assay

The inhibitory effect of this compound on anandamide (AEA) uptake is a crucial in vitro assay.

Caption: Workflow for the [3H]-Anandamide uptake assay.

Mouse Model of Multiple Sclerosis (EAE)

The experimental autoimmune encephalomyelitis (EAE) model is a widely used model to study multiple sclerosis.

-

Induction of EAE: Female C57BL/6 mice are immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.[1][6]

-

Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered daily via intraperitoneal (i.p.) injection for a specified period (e.g., 20 days), starting either at the onset of disease or before the peak of the disease.[1][3][6][7]

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale.

-

Tissue Collection and Analysis: At the end of the study, brain, spinal cord, and plasma are collected for analysis of endocannabinoid levels (LC-MS/MS) and immune cell infiltration (flow cytometry).[1][6]

Future Directions and Conclusion

This compound represents a promising natural product-derived lead compound for the development of novel therapeutics targeting the endocannabinoid system. Its unique profile as a selective endocannabinoid reuptake inhibitor offers a potential advantage over direct-acting cannabinoid agonists by providing a more modulatory and potentially safer therapeutic window.

Key areas for future research include:

-

Clarification of the Molecular Mechanism: Further studies are crucial to resolve the conflicting findings regarding its effect on anandamide uptake and to definitively identify its primary molecular target(s) and off-targets.

-

Optimization of Pharmacokinetic Properties: While orally bioavailable, further medicinal chemistry efforts could optimize its pharmacokinetic profile for clinical development.

-

Exploration of a Broader Range of Therapeutic Indications: Given its demonstrated efficacy in models of pain, inflammation, and neurodegenerative disease, its potential in other CNS and inflammatory disorders warrants investigation.

References

- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]

- 9. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of WOBE437: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of WOBE437, a potent and selective endocannabinoid reuptake inhibitor. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's pharmacological profile, mechanism of action, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

This compound functions as an indirect agonist of cannabinoid receptors (CB1 and CB2) by inhibiting the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] This inhibition leads to an accumulation of these endocannabinoids in the synaptic cleft, thereby enhancing their signaling at cannabinoid receptors. This indirect mechanism of action avoids the direct receptor activation and potential desensitization associated with direct CB1/CB2 agonists.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound, providing a clear comparison of its potency, selectivity, and effects on endocannabinoid levels.

Table 1: Inhibitory Potency of this compound on Endocannabinoid Uptake

| Cell Line | Ligand | IC50 (nM) | Hill Slope | Reference |

| U937 | Anandamide (AEA) | 10 ± 8 | -0.715 | [1] |

| Neuro2a | Anandamide (AEA) | 55 ± 18 | -0.705 | [1] |

| HMC-1 | Anandamide (AEA) | 137 ± 31 | -0.934 | [1] |

| U937 | 2-Arachidonoylglycerol (2-AG) | - | - | [1] |

Table 2: Selectivity Profile of this compound

| Target | Activity | IC50 / Ki | Reference |

| FAAH Hydrolysis | Inhibition | ≥ 10 µM | [1] |

| MAGL Hydrolysis | No significant inhibition | - | [4] |

| ABHD6 Hydrolysis | No significant inhibition | - | [4] |

| CB1 Receptor Binding | Binding Affinity (Ki) | > 100 µM | [4] |

| CB2 Receptor Binding | Binding Affinity (Ki) | 18 µM | [4] |

| COX-2 | Inhibition | > 100 µM | [4] |

| FABP5 | Binding | > 100 µM | [4] |

Table 3: Effect of this compound on Endocannabinoid Levels in U937 Cells

| Treatment | Anandamide (AEA) Level | 2-Arachidonoylglycerol (2-AG) Level | Reference |

| This compound | Increased | Increased | [1] |

Signaling Pathway

The primary signaling pathway modulated by this compound is the endocannabinoid system. By blocking the reuptake of AEA and 2-AG, this compound indirectly enhances the activation of CB1 and CB2 receptors, which are G-protein coupled receptors. This leads to a cascade of downstream intracellular events, including the modulation of adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways, ultimately influencing neurotransmitter release and inflammatory responses.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) Uptake Assay

This assay measures the ability of this compound to inhibit the cellular uptake of endocannabinoids.

Materials:

-

Cell lines (e.g., U937, Neuro2a, HMC-1)

-

Radiolabeled anandamide ([³H]AEA or [¹⁴C]AEA)

-

This compound

-

Assay buffer (e.g., serum-free medium)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Culture cells to the desired confluency in appropriate multi-well plates.

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

-

Uptake Initiation: Add radiolabeled AEA or 2-AG to each well to initiate the uptake.

-

Incubation: Incubate the plates for a defined period (e.g., 5-20 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabeled ligand.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., NaOH).

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of endocannabinoid uptake at each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

References

Preclinical Profile of WOBE437: A Novel Analgesic Agent in Pain Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

WOBE437, a first-in-class selective endocannabinoid reuptake inhibitor (SERI), has demonstrated significant promise in preclinical pain models, offering a novel therapeutic avenue for the management of both acute and chronic inflammatory pain. By selectively blocking the reuptake of the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), this compound moderately elevates their synaptic concentrations, thereby enhancing the natural pain-relieving mechanisms of the endocannabinoid system. This targeted action, which avoids direct receptor agonism, suggests a favorable side-effect profile, notably lacking the typical cannabimimetic effects associated with direct CB1 receptor agonists. This guide provides a comprehensive overview of the preclinical data on this compound, detailing its efficacy in various pain models, the experimental protocols utilized, and its underlying mechanism of action.

Core Mechanism of Action

This compound acts as a selective inhibitor of endocannabinoid reuptake, leading to a moderate but significant increase in the levels of AEA and 2-AG.[1] This elevation in endocannabinoids enhances the activation of multiple receptor targets involved in pain modulation. Preclinical evidence indicates that the analgesic effects of this compound are mediated through a multi-target mechanism involving cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptor-gamma (PPARγ), and transient receptor potential vanilloid 1 (TRPV1) receptors.[1][2] This polypharmacological profile contributes to its broad efficacy in different pain states.

Efficacy in Preclinical Pain Models

This compound has demonstrated analgesic properties in well-established rodent models of acute thermal pain and chronic inflammatory pain.

Acute Pain: Hot Plate Test

In the hot plate test, a model of acute thermal nociception, oral administration of this compound significantly increased the pain threshold in mice. This effect was found to be dependent on the CB1 receptor, as it was abolished by pretreatment with a CB1 antagonist.[3][4]

Table 1: Efficacy of this compound in the Hot Plate Test

| Species/Strain | Administration Route | Dose (mg/kg) | Outcome |

| BALB/c mice | Oral (p.o.) | 50 | Significant increase in pain threshold (61.7% increase)[3] |

| BALB/c mice | Oral (p.o.) | 100 | Marginal further increase in pain threshold[3] |

Chronic Inflammatory Pain: Complete Freund's Adjuvant (CFA)-Induced Monoarthritis

In a mouse model of chronic inflammatory pain induced by CFA, this compound attenuated both allodynia (pain from a non-painful stimulus) and edema (swelling).[2] The anti-allodynic effect of repeated this compound administration was reversed by antagonists of CB1, CB2, and PPARγ receptors, highlighting its multi-target engagement in chronic pain states.[2][3]

Table 2: Efficacy of this compound in CFA-Induced Monoarthritis

| Species/Strain | Administration Route | Dose (mg/kg) | Treatment Duration | Outcome |

| BALB/c mice | Intraperitoneal (i.p.) | 10 | Single dose | Significant decrease in allodynia[3] |

| BALB/c mice | Intraperitoneal (i.p.) | 10 | 3 days | Reduced allodynia (pain threshold increased from 69.0 g to 136.3 g) and attenuated edema[3] |

Pharmacokinetics and Brain Bioavailability

This compound exhibits good oral bioavailability, reaching bioactive concentrations in the brain shortly after administration.[2]

Table 3: Pharmacokinetic Parameters of this compound (50 mg/kg, p.o.) in C57BL6/J mice

| Parameter | Plasma | Brain |

| tmax | ≤20 min | ≤20 min |

| Cmax | ~2000 pmol/mL | ~500 pmol/g |

| Clearance from Brain | ~180 min | - |

Experimental Protocols

Hot Plate Test

-

Animal Model: Male BALB/c mice.

-

Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Mice are individually placed on the hot plate.

-

The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded.

-

A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

This compound or vehicle is administered orally at specified doses.

-

Pain latency is measured at different time points post-administration.

-

-

Antagonist Studies: To determine receptor involvement, a selective CB1 receptor antagonist (e.g., rimonabant) is administered prior to this compound.[3][4]

References

- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

WOBE437: A Novel Endocannabinoid Modulator for Anxiety Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the investigation of WOBE437 as a potential therapeutic agent for anxiety disorders. This compound is a first-in-class, potent, and selective endocannabinoid reuptake inhibitor (SERI) that has demonstrated significant anxiolytic effects in established murine models of anxiety. This document details the compound's mechanism of action, summarizes key quantitative data from pivotal preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Enhancing Endocannabinoid Tone

This compound represents a novel pharmacological approach to modulating the endocannabinoid system (ECS). Unlike direct cannabinoid receptor agonists, this compound acts by blocking the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This inhibition leads to an accumulation of these endogenous ligands in the synaptic cleft, thereby amplifying their natural signaling through cannabinoid receptors CB1 and CB2. This targeted enhancement of endocannabinoid tone in a "self-limiting" manner is hypothesized to produce therapeutic effects with a potentially wider therapeutic window and reduced side effects compared to direct-acting cannabinoid compounds.[1][2] Preclinical evidence strongly suggests that the anxiolytic effects of this compound are mediated primarily through the potentiation of CB1 receptor signaling in key brain regions associated with anxiety and fear processing.[3]

Signaling Pathway of this compound

Preclinical Efficacy in Anxiety Models

This compound has been evaluated in two standard and validated murine models of anxiety-like behavior: the elevated plus maze (EPM) and the hole-board test. A subtetrad-inducing dose of 3 mg/kg administered intraperitoneally (i.p.) was found to produce significant anxiolytic effects.[3]

Quantitative Data Summary

The following tables summarize the key findings from the behavioral pharmacology studies assessing the anxiolytic potential of this compound.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test

| Treatment Group (Dose) | Time in Open Arms (s) | Open Arm Entries (%) |

| Vehicle | 25.4 ± 4.1 | 18.2 ± 2.5 |

| This compound (3 mg/kg, i.p.) | 48.7 ± 6.3 | 35.1 ± 4.7 |

| *p < 0.05 compared to vehicle (unpaired t-test). Data are presented as mean ± SEM. |

Table 2: Effects of this compound in the Hole-Board Test

| Treatment Group (Dose) | Number of Head Dips |

| Vehicle | 18.5 ± 2.1 |

| This compound (3 mg/kg, i.p.) | 31.2 ± 3.4 |

| p < 0.01 compared to vehicle (unpaired t-test). Data are presented as mean ± SEM. |

Detailed Experimental Protocols

The following sections provide the detailed methodologies for the key behavioral experiments cited in this guide.

Animals and Housing

-

Species: Male C57BL6/N mice

-

Age: 8-10 weeks

-

Housing: Mice were housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water. All experiments were conducted during the light phase.

Drug Administration

This compound was dissolved in a vehicle of 2% DMSO, 2% Tween 80, and 96% saline. The compound was administered via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight, 30 minutes prior to behavioral testing.

Elevated Plus Maze (EPM) Protocol

The EPM apparatus consists of four arms (30 cm long x 5 cm wide) arranged in a plus shape and elevated 50 cm from the floor. Two opposite arms are enclosed by 15 cm high walls (closed arms), while the other two arms are open.

-

Mice were individually placed in the center of the maze, facing an open arm.

-

Behavior was recorded for 5 minutes using an overhead video camera.

-

The maze was cleaned with 70% ethanol (B145695) between each trial.

-

The following parameters were scored by an automated tracking system:

-

Time spent in the open and closed arms.

-

Number of entries into the open and closed arms.

-

Hole-Board Test Protocol

The hole-board apparatus is a square platform (40 cm x 40 cm) with 16 equally spaced holes (2.5 cm diameter) and is enclosed by 30 cm high walls.

-

Mice were placed individually in the center of the board.

-

Behavior was recorded for 5 minutes.

-

The apparatus was cleaned with 70% ethanol between each trial.

-

The number of head dips into the holes was scored manually by a trained observer blinded to the treatment conditions. A head dip was defined as the animal inserting its head into a hole up to the level of its ears.

Experimental Workflows

The following diagrams illustrate the workflows for the preclinical anxiety studies.

Elevated Plus Maze Experimental Workflow

Hole-Board Test Experimental Workflow

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the anxiolytic potential of this compound. By selectively inhibiting the reuptake of endocannabinoids, this compound enhances endogenous cannabinoid signaling in a manner that is distinct from direct CB1 receptor agonists. The significant efficacy observed in robust animal models of anxiety at a non-sedating dose highlights its promise as a novel therapeutic strategy. Further research is warranted to fully elucidate the downstream signaling cascades and to explore the efficacy and safety of this compound in more complex models of anxiety and stress-related disorders. The development of SERIs like this compound may offer a promising new avenue for the treatment of anxiety with an improved therapeutic profile.

References

- 1. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

WOBE437: A Novel Endocannabinoid Reuptake Inhibitor with Potent Anti-Inflammatory Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

WOBE437 is a potent and selective endocannabinoid reuptake inhibitor (SERI) that has demonstrated significant anti-inflammatory, analgesic, and anxiolytic effects in a variety of preclinical models. By blocking the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), this compound elevates the endogenous levels of these signaling lipids, thereby amplifying their natural homeostatic and immunomodulatory functions. This whitepaper provides a comprehensive technical overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for inflammatory and autoimmune disorders.

Introduction

The endocannabinoid system (ECS) is a ubiquitous and pleiotropic signaling system that plays a crucial role in regulating a wide range of physiological processes, including inflammation, pain, mood, and metabolism. The ECS comprises endocannabinoids (e.g., AEA and 2-AG), the cannabinoid receptors (CB1 and CB2), and the enzymes responsible for their synthesis and degradation. Dysregulation of the ECS has been implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

This compound has emerged as a promising small molecule that modulates the ECS with a novel mechanism of action. Unlike direct-acting cannabinoid receptor agonists, which can be associated with undesirable psychoactive side effects and receptor desensitization, this compound acts as a selective endocannabinoid reuptake inhibitor. This mode of action offers a more nuanced and potentially safer approach to enhancing endocannabinoid signaling by augmenting the activity of endogenously produced ligands in a spatially and temporally relevant manner.

Preclinical studies have demonstrated the therapeutic potential of this compound in several models of inflammatory and autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, and complete Freund's adjuvant (CFA)-induced monoarthritis. This document will delve into the technical details of these studies, providing a robust foundation for further investigation and development of this compound as a potential anti-inflammatory therapeutic.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the cellular reuptake of AEA and 2-AG. This inhibition leads to an accumulation of these endocannabinoids in the extracellular space, thereby enhancing their ability to activate cannabinoid and other related receptors. The primary receptors implicated in the anti-inflammatory actions of this compound are:

-

Cannabinoid Receptor 1 (CB1): Primarily expressed in the central nervous system, but also present on various immune cells.

-

Cannabinoid Receptor 2 (CB2): Predominantly expressed on immune cells, and its activation is generally associated with immunosuppressive and anti-inflammatory effects.

-

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): A nuclear receptor that regulates gene expression and has known anti-inflammatory properties.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): An ion channel involved in pain sensation and inflammation.

By potentiating the actions of AEA and 2-AG at these receptors, this compound can modulate a variety of downstream signaling pathways involved in the inflammatory response, including cytokine production, immune cell trafficking, and glial cell activation.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: Effects of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Parameter | Vehicle Control | This compound (10 mg/kg) | Percent Change | Citation |

| Disease Severity Score | - | - | ↓ 30-50% | [1][2] |

| Infiltrated CD45high Cells in Brain (cells/mL) | 32.3 x 10³ | 14.6 x 10³ | ↓ 55% | [3] |

| CD4+IFNγ+IL-17+ T Cells in Brain | - | - | ↓ 50% | [3] |

| CD8+IFNγ+IL-17+ T Cells in Brain | - | - | ↓ 71% | [3] |

| Microglial Cells (CD45dim) in Brain | - | - | ↓ 67% | [4] |

| Microglial Cells (CD45dim) in Spinal Cord | - | - | ↓ 64% | [4] |

| AEA Levels in Spleen | - | - | ↑ 48% | [1] |

| 2-AG Levels in Spleen | - | - | ↑ 26% | [1] |

Table 2: Effects of this compound in a Mouse Model of CFA-Induced Monoarthritis

| Parameter | Vehicle Control | This compound (10 mg/kg) | Percent Change | Citation |

| Allodynia (Pain Threshold) | 69.0 ± 15.7 g | 136.3 ± 31.7 g | ↓ 52% in allodynia | [5] |

| Edema (Knee Diameter) | 6.5 ± 0.9 mm | 5.3 ± 0.4 mm | ↓ 58% in edema | [5][6] |

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol describes the induction of EAE in C57BL/6 mice, a widely used model for multiple sclerosis.

Materials:

-

Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile phosphate-buffered saline (PBS)

-

Female C57BL/6 mice (8-12 weeks old)

Procedure:

-

Immunization: On day 0, mice are subcutaneously immunized with an emulsion containing MOG35-55 peptide in CFA. Two injections are typically given on the flanks.[7]

-

Pertussis Toxin Administration: On day 0 and day 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of PTX dissolved in sterile PBS.[8]

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, forelimb paralysis; 5, moribund or dead.[9]

-

This compound Administration: this compound (10 mg/kg) or vehicle is administered daily via i.p. injection, starting at the onset of clinical signs.[2][10]

-

Tissue Collection and Analysis: At the end of the study, brain and spinal cord tissues are collected for histological analysis and flow cytometry to quantify immune cell infiltration.[11]